molecular formula C13H19N B1274427 2-(3-Methyl-benzyl)-piperidine CAS No. 383128-55-0

2-(3-Methyl-benzyl)-piperidine

Cat. No. B1274427
CAS RN: 383128-55-0
M. Wt: 189.3 g/mol
InChI Key: JHOMCRVWZINNGV-UHFFFAOYSA-N
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Description

2-(3-Methyl-benzyl)-piperidine (MBP) is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

1. Acetylcholinesterase Inhibitors

2-(3-Methyl-benzyl)-piperidine and its derivatives have been extensively studied for their potent anti-acetylcholinesterase (anti-AChE) activities. Studies have demonstrated that certain derivatives of this compound show high selectivity and affinity for AChE over butyrylcholinesterase (BuChE), indicating their potential as therapeutic agents in the treatment of conditions like Alzheimer's disease. For instance, Sugimoto et al. (1995) explored the structure-activity relationships of these inhibitors, identifying 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine as one of the most potent anti-AChE inhibitors (Sugimoto et al., 1995).

2. Synthesis of Piperidine Derivatives

The synthesis of various piperidine derivatives, including this compound, has been a topic of interest due to their pharmacological properties. For example, Laschat et al. (1996) demonstrated the preparation of 2,3,4-Trisubstituted Piperidines through a formal hetero-Ene reaction involving amino acid derivatives (Laschat et al., 1996).

3. Cannabinoid Type 2 Receptor Agonists

Some derivatives of this compound, such as MDA7, have been identified as novel CB2 receptor agonists. These compounds are of interest for the treatment of neuropathic pain. Naguib et al. (2008) discussed the pharmacological characteristics of MDA7, highlighting its potential in pain management (Naguib et al., 2008).

Mechanism of Action

The mechanism of action of “2-(3-Methyl-benzyl)-piperidine” would depend on its exact structure and the biological system in which it is used. Many compounds containing piperidine rings have biological activity, but the specific effects can vary widely .

Safety and Hazards

The safety and hazards associated with “2-(3-Methyl-benzyl)-piperidine” would depend on its exact structure and how it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[(3-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-5-4-6-12(9-11)10-13-7-2-3-8-14-13/h4-6,9,13-14H,2-3,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOMCRVWZINNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397797
Record name 2-(3-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383128-55-0
Record name 2-(3-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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